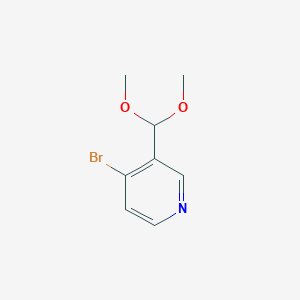

4-bromo-3-(dimethoxymethyl)Pyridine

Beschreibung

Contextualization of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. researchgate.netresearchgate.net Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores their significance in medicinal chemistry and materials science. researchgate.netresearchgate.net The nitrogen atom in these cyclic systems can influence properties such as basicity, polarity, and the ability to form hydrogen bonds, all of which are critical for molecular recognition and biological activity. sci-hub.sebldpharm.com Consequently, the development of synthetic methodologies for the preparation and functionalization of nitrogen heterocycles is a central theme in contemporary organic chemistry. researchgate.net

The pyridine ring, a six-membered aromatic heterocycle, is one of the most important scaffolds in the design of advanced organic molecules. sci-hub.sersc.org It is a key component in numerous FDA-approved drugs, vitamins such as niacin and pyridoxine, and naturally occurring alkaloids. sci-hub.senih.gov The pyridine nucleus can be readily functionalized, allowing for the fine-tuning of steric and electronic properties of the target molecule. sci-hub.se Its ability to act as a ligand for metal catalysts further expands its utility in organic synthesis. nih.gov

The Strategic Value of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The halogen substituent, often bromine or chlorine, serves as a versatile handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the halogenated position, enabling the construction of complex molecular frameworks from simpler precursors. nih.gov The regioselective introduction of halogens onto the pyridine ring is a key strategy for controlling the assembly of highly substituted pyridine derivatives. rsc.org

Role of Acetals as Versatile Protecting and Activating Groups in Synthesis

Acetals are widely employed as protecting groups for aldehydes and ketones due to their stability under a variety of reaction conditions, including basic, nucleophilic, and oxidizing environments. They are readily formed by the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst and can be easily removed by hydrolysis under mild acidic conditions. This stability and ease of removal make acetals ideal for masking the reactivity of a carbonyl group while other parts of the molecule are being modified. Furthermore, under certain conditions, acetals can act as activating groups, facilitating reactions at adjacent positions.

Rationale for Focused Research on 4-bromo-3-(dimethoxymethyl)pyridine

The compound This compound (CAS Number: 1260009-17-3) is a prime example of a modern synthetic building block designed for strategic and selective functionalization. nih.gov It possesses two key functional groups—a bromine atom at the 4-position and a dimethoxymethyl group (a dimethyl acetal) at the 3-position—that are orthogonal in their reactivity. Orthogonal functional groups are those that can be reacted selectively without affecting each other, a concept that is crucial for the efficient synthesis of complex molecules.

The bromo substituent on the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. nih.gov In contrast, the dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group. This acetal (B89532) is stable to the basic and nucleophilic conditions often employed in cross-coupling reactions. Subsequently, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde, which can then undergo a host of further transformations, such as oxidation, reduction, or condensation reactions.

This orthogonality allows for a stepwise and controlled elaboration of the pyridine scaffold. One can first perform a cross-coupling reaction at the C-4 position and then, in a subsequent step, deprotect and react the formyl group at the C-3 position, or vice versa. This strategic advantage makes This compound a highly valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives, which are often sought after in medicinal chemistry and materials science.

Chemical and Physical Properties

While detailed experimental data for This compound is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data for analogous compounds.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1260009-17-3 nih.gov |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data (Predicted)

The following tables outline the expected spectroscopic data for This compound based on typical values for the functional groups present.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.6 | s | 1H | H-2 (proton adjacent to N) |

| ~8.4 | d | 1H | H-6 (proton on the other side of N) |

| ~7.5 | d | 1H | H-5 |

| ~5.5 | s | 1H | CH(OCH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150-155 | C-2, C-6 |

| ~140 | C-3 |

| ~125-130 | C-4 (C-Br) |

| ~120-125 | C-5 |

| ~100-105 | CH(OCH₃)₂ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3100-3000 | C-H (aromatic) |

| ~2950-2850 | C-H (aliphatic) |

| ~1600-1450 | C=C and C=N (aromatic ring stretching) |

| ~1150-1050 | C-O (acetal) |

Potential as a Key Building Block for Complex Architectures

The true value of this compound lies in its potential as a versatile building block for the assembly of complex molecular architectures. Its structure incorporates three key features that can be exploited in a synthetic strategy: the pyridine nitrogen, the C4-bromine, and the C3-dimethoxymethyl group. This trifecta of functionality allows for a programmed, stepwise approach to the elaboration of the molecular scaffold.

The Reactivity of the Functional Groups:

The bromine atom at the 4-position is a particularly powerful tool for synthetic chemists. It is well-established that aryl and heteroaryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental to modern organic synthesis, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds. The ability of the bromo-substituent on the pyridine ring to participate in these reactions opens up a vast chemical space for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

The dimethoxymethyl group at the 3-position is a stable acetal that serves as a protected form of a formyl (aldehyde) group. This protecting group strategy is crucial in multi-step syntheses, preventing the highly reactive aldehyde from undergoing unwanted side reactions while other parts of the molecule are being modified. Upon successful manipulation of the C4-position, the acetal can be readily deprotected under mild acidic conditions to reveal the aldehyde. This newly unmasked functional group can then be used in a plethora of subsequent transformations, such as reductive amination to form amines, Wittig reactions to generate alkenes, or oxidation to form a carboxylic acid.

Strategic Synthesis of Complex Molecules:

The strategic combination of these reactive sites allows for the logical and efficient construction of highly functionalized pyridine derivatives. For example, a synthetic route could commence with a Suzuki coupling at the C4-position to introduce a complex aryl or heteroaryl moiety. Following this, the dimethoxymethyl group at the C3-position can be deprotected to the aldehyde, which can then be further functionalized. This orthogonal reactivity, where one functional group can be reacted selectively in the presence of the other, is a key principle in the design of efficient total syntheses of complex natural products and pharmaceutical agents.

While specific, detailed research findings on the extensive use of this compound in the total synthesis of complex natural products are not widely reported in publicly available literature, its potential is evident from the well-documented reactivity of its constituent functional groups. The strategic placement of a versatile coupling handle and a protected aldehyde on a pyridine core positions this compound as a highly valuable, yet perhaps underutilized, building block for the construction of novel and complex molecular architectures for a range of applications, from medicinal chemistry to materials science.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260009-17-3 |

| Molecular Formula | C8H10BrNO2 |

| Molecular Weight | 232.07 g/mol |

| Functional Groups | Pyridine, Bromo, Dimethoxymethyl (Acetal) |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10BrNO2 |

|---|---|

Molekulargewicht |

232.07 g/mol |

IUPAC-Name |

4-bromo-3-(dimethoxymethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-5-10-4-3-7(6)9/h3-5,8H,1-2H3 |

InChI-Schlüssel |

HIDGVSHMYRXTQQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C1=C(C=CN=C1)Br)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 4 Bromo 3 Dimethoxymethyl Pyridine

Historical Evolution of Preparative Routes to Brominated Pyridines

The journey to synthesize specifically substituted bromopyridines is marked by a significant evolution in chemical methodologies. Historically, the bromination of pyridine (B92270) was a challenging endeavor due to the inherent electron-deficient nature of the aromatic ring, which deactivates it towards electrophilic aromatic substitution. Early attempts required harsh reaction conditions, such as vapor-phase bromination at temperatures exceeding 300°C, often in the presence of catalysts like charcoal. These methods typically resulted in the formation of 3-bromopyridine (B30812) and 3,5-dibromopyridine, as the electron-withdrawing nitrogen atom directs incoming electrophiles to the meta position (C-3 and C-5).

A significant breakthrough in controlling the regioselectivity of pyridine halogenation was the introduction of pyridine N-oxides. researchgate.netresearchgate.net The N-oxide functionality activates the pyridine ring towards electrophilic attack by donating electron density, particularly enhancing the reactivity of the ortho (C-2, C-6) and para (C-4) positions. This strategy allows for halogenation at the 4-position under much milder conditions. researchgate.netnih.gov Following the substitution reaction, the N-oxide group can be removed through deoxygenation, providing access to 4-halopyridines that were previously difficult to obtain. This two-step activation-deoxygenation sequence became a cornerstone for the synthesis of a wide array of substituted pyridines. researchgate.net

Precursor Chemistry and Starting Materials for Pyridine Functionalization

The construction of 4-bromo-3-(dimethoxymethyl)pyridine logically begins with the synthesis of a suitable precursor, namely 3-(dimethoxymethyl)pyridine, which is then subjected to regioselective bromination.

Strategies for Introducing the Dimethoxymethyl Group

The dimethoxymethyl group is a dimethyl acetal (B89532), which serves as a protected form of an aldehyde. Its synthesis is therefore intrinsically linked to the corresponding aldehyde, pyridine-3-carboxaldehyde (also known as nicotinaldehyde).

Step 1: Formation of Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde is a commercially available compound that can be synthesized through various routes. wikipedia.orgnist.gov One common industrial method involves the catalytic vapor-phase reaction of 3-cyanopyridine (B1664610) with formic acid and water. google.com Another established laboratory-scale approach is the oxidation of the corresponding alcohol, 3-pyridinemethanol. wikipedia.org

Step 2: Acetalization The conversion of an aldehyde to an acetal is a standard acid-catalyzed reaction. To prepare 3-(dimethoxymethyl)pyridine, pyridine-3-carboxaldehyde is reacted with two equivalents of methanol (B129727) in the presence of a dry acid catalyst, such as hydrogen chloride gas or p-toluenesulfonic acid. learncbse.inbyjus.com The reaction is typically driven to completion by removing the water that is formed as a byproduct. This process yields the desired 3-(dimethoxymethyl)pyridine precursor.

Approaches for Regioselective Bromination of Pyridine Rings

With the 3-(dimethoxymethyl)pyridine precursor in hand, the primary challenge becomes the regioselective introduction of a bromine atom at the 4-position. Direct electrophilic bromination of 3-substituted pyridines is notoriously difficult to control and often yields a mixture of products. Therefore, strategic approaches are required to direct the bromination to the desired C-4 position.

The most effective and widely employed strategy for this transformation is the N-oxidation/bromination/deoxygenation sequence .

N-Oxidation: The precursor, 3-(dimethoxymethyl)pyridine, is first oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Regioselective Bromination: The resulting 3-(dimethoxymethyl)pyridine N-oxide is then subjected to bromination. The N-oxide group activates the C-4 position for electrophilic attack. Various brominating agents can be used, such as bromine in the presence of an acid or more sophisticated reagents like phosphoryl bromide (POBr₃) or a combination of oxalyl bromide and triethylamine. researchgate.netresearchgate.net

Deoxygenation: After successful bromination at the 4-position, the N-oxide is removed by a reduction reaction, for example, using phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation, to yield the final product, this compound.

Alternative, though often more complex, strategies for achieving specific regiochemistry include the use of pyridyne intermediates or directed ortho-metalation, followed by quenching with a bromine source. nih.govnih.gov For instance, a suitably substituted pyridine could be lithiated at the 4-position and then treated with an electrophilic bromine source like hexabromoethane. researchgate.net Another potential route involves starting with a pre-functionalized pyridine, such as a 4-aminopyridine (B3432731) derivative, and introducing the bromo group via a Sandmeyer-type reaction. google.com

Direct Regioselective Bromination Methodologies

This section focuses on the specific reagents and catalytic systems designed to achieve regioselective bromination on pyridine scaffolds, particularly at the C-4 position.

Optimization of Bromination Reagents and Conditions

The choice of brominating agent and reaction conditions is critical for maximizing the yield and selectivity of the desired 4-bromo product. For the bromination of pyridine N-oxides, conditions have been developed to favor substitution at the C-2 or C-4 positions over the C-3 position.

A summary of relevant bromination systems is presented below.

| Brominating System | Substrate Type | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Br₂ / Oleum | Pyridine | High Temperature (~130°C) | Harsh conditions; selective for C-3 position. | google.com |

| POBr₃ / PBr₅ | Hydroxypyridine or Pyridine N-Oxide | High Temperature (~145°C) | Can introduce bromine at C-2 and C-4 on N-oxides or substitute a hydroxyl group. | researchgate.net |

| NBS / Acetic Acid | Pyridine N-Oxide | Room Temperature to 50°C | Milder conditions for brominating activated rings. | researchgate.net |

| (COBr)₂ / Et₃N | Pyridine N-Oxide | CH₂Br₂ solvent, 0°C | Optimized for regioselective bromination of N-oxides. | researchgate.net |

| p-Ts₂O / Bu₄NBr | Pyridine N-Oxide | Mild Conditions | Activates the N-oxide for nucleophilic attack by bromide. Primarily for C-2 bromination in fused systems but demonstrates the activation principle. | tcichemicals.com |

Catalytic Approaches to Direct Bromination of Pyridine Derivatives

Modern synthetic chemistry has seen the advent of catalytic methods to functionalize C-H bonds, offering more efficient and selective routes to substituted pyridines. While a direct catalytic C-H bromination at the 4-position of 3-(dimethoxymethyl)pyridine is not widely documented, several innovative catalytic strategies for pyridine halogenation have been reported.

One notable approach involves the use of specially designed phosphine (B1218219) reagents. researchgate.net In this method, the phosphine first adds to the 4-position of the pyridine to form a phosphonium (B103445) salt. This activates the ring, and the phosphonium group is subsequently displaced by a halide nucleophile, such as bromide, in a process akin to a nucleophilic aromatic substitution (SNAr). This strategy provides excellent regiocontrol for C-4 halogenation.

Another strategy, termed "activated bromination," utilizes triflic anhydride (B1165640) (Tf₂O) to activate the heteroaromatic ring, enabling mild and highly regioselective bromination. This has been successfully applied to achieve 4-bromination on a thieno[2,3-b]pyridine (B153569) scaffold, demonstrating a powerful method for functionalizing pyridine-containing fused systems. acs.org While not a direct catalytic cycle in the traditional sense, it represents a reagent-mediated approach that enhances reactivity and selectivity.

Control of Selectivity and Yield in Direct Bromination Reactions

Direct bromination of pyridine and its derivatives is a classic example of electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive than benzene, often requiring harsh reaction conditions. nih.gov The position of bromination is highly influenced by the electronic properties of the substituents already present on the ring.

For the synthesis of this compound, the starting material would typically be 3-(dimethoxymethyl)pyridine. The dimethoxymethyl group at the 3-position is an ortho, para-directing group. Therefore, direct bromination would be expected to yield a mixture of products, primarily the 2-bromo, 4-bromo, and 6-bromo isomers.

Controlling the regioselectivity to favor the 4-position is a significant challenge. This is often achieved by carefully manipulating reaction conditions such as temperature, solvent, and the nature of the brominating agent. For instance, using a less reactive brominating agent or carrying out the reaction at lower temperatures can sometimes enhance the formation of the thermodynamically favored product.

In some cases, the use of a Lewis acid catalyst can influence the regioselectivity. youtube.com However, the pyridine nitrogen can coordinate with the Lewis acid, further deactivating the ring and potentially complicating the reaction.

A summary of factors influencing direct bromination is presented below:

| Factor | Effect on Selectivity and Yield |

| Temperature | Lower temperatures can increase selectivity by favoring the kinetic or thermodynamic product. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the pyridine substrate. youtube.com |

| Brominating Agent | Milder brominating agents (e.g., N-bromosuccinimide) may offer better selectivity compared to elemental bromine. |

| Catalyst | Lewis acids can activate the brominating agent but may also deactivate the pyridine ring. youtube.com |

Mechanistic Aspects of Direct Bromination Reactions

The direct bromination of pyridine proceeds through a standard electrophilic aromatic substitution mechanism. libretexts.org The process begins with the generation of a strong electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule complexed with a Lewis acid.

The key steps are:

Formation of the Electrophile: The brominating agent is activated to generate a potent electrophile.

Electrophilic Attack: The π-electron system of the pyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The position of attack is directed by the existing substituents. For 3-(dimethoxymethyl)pyridine, attack at the 4-position leads to a specific set of resonance structures for the arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the bromine, restoring the aromaticity of the pyridine ring and yielding the final this compound product. libretexts.org

Functional Group Interconversion Strategies for the Preparation of this compound

An alternative and often more selective approach to synthesizing this compound involves the modification of functional groups on a pre-functionalized pyridine ring.

Conversion of Pre-existing Pyridine Derivatives

This strategy leverages the availability of other substituted pyridines that can be chemically transformed into the desired product. A common method is the Sandmeyer reaction, starting from a corresponding aminopyridine.

For example, the synthesis could start from 4-amino-3-(dimethoxymethyl)pyridine. Diazotization of the amino group with a nitrite (B80452) source in the presence of a bromide salt would lead to the formation of the target this compound. This method is often highly regioselective as the position of the bromine atom is determined by the initial position of the amino group.

Another potential route involves the conversion of a hydroxyl group. If 4-hydroxy-3-(dimethoxymethyl)pyridine were available, it could potentially be converted to the bromo derivative using a suitable brominating agent like phosphorus tribromide or phosphorus oxybromide.

Protecting Group Strategies for Orthogonal Synthesis

In more complex syntheses, or when multiple reactive sites are present on the pyridine ring, protecting groups are employed to ensure chemoselectivity. jocpr.com A protecting group temporarily masks a reactive functional group, allowing a chemical transformation to occur at another site on the molecule. wikipedia.org

In the context of synthesizing this compound, a protecting group strategy might be employed if the starting material contains other functional groups that are sensitive to the bromination conditions. For instance, if a formyl group were present instead of the dimethoxymethyl acetal, it would likely need to be protected during the bromination step to prevent oxidation. The dimethoxymethyl group itself can be considered a protecting group for the formyl group.

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is particularly useful in the synthesis of complex molecules where multiple functional groups need to be manipulated independently. nih.gov For example, if our target molecule were part of a larger synthetic scheme, other functional groups on the pyridine ring or elsewhere in the molecule might be protected with groups that are stable to the conditions used for the synthesis and deprotection of the dimethoxymethyl group.

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to substituted pyridines.

Chemo- and Regioselective Synthesis of the Compound

Modern synthetic efforts aim to achieve high chemo- and regioselectivity, minimizing the formation of unwanted byproducts and simplifying purification. For the synthesis of this compound, this could involve the use of directed metalation strategies.

In a directed ortho-metalation (DoM) approach, a directing group on the pyridine ring guides a strong base to deprotonate a specific adjacent position. This creates a nucleophilic carbon center that can then react with an electrophilic bromine source. For instance, if a suitable directing group were placed at the 3-position, it could direct lithiation to the 4-position, followed by quenching with a brominating agent like 1,2-dibromoethane (B42909) or N-bromosuccinimide. This approach offers excellent regiocontrol.

Another modern approach involves transition-metal-catalyzed cross-coupling reactions. While typically used to form carbon-carbon or carbon-heteroatom bonds, variations of these methods could potentially be adapted for selective bromination.

The development of novel halogenation reagents and catalytic systems continues to be an active area of research, with the goal of providing milder and more selective methods for the synthesis of halopyridines like this compound. nih.govnih.gov

Application of Green Chemistry Principles in Synthetic Routes

The synthesis of functionalized pyridines, including this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop more environmentally benign processes that are safer, more efficient, and generate less waste. Key principles of green chemistry applicable to the synthesis of this target molecule include the use of greener solvents, catalysts, and reagents, as well as improving atom economy and energy efficiency.

Recent research has highlighted several green approaches for key transformations in pyridine synthesis. For instance, the use of microwave-assisted organic synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter time frames, which aligns with the principles of energy efficiency and waste reduction. lifechemicals.com One-pot multicomponent reactions are another cornerstone of green synthesis, as they reduce the number of separate reaction and purification steps, thereby saving on solvents and energy. lifechemicals.com

In the context of the likely synthetic sequence for this compound, the acetalization of the intermediate aldehyde presents a significant opportunity for the application of green chemistry. Traditional acetalization methods often rely on strong, corrosive acids and require the removal of water, which can be energy-intensive. researchgate.net Modern, greener alternatives are being explored, such as the use of solid acid catalysts which can be easily recovered and reused, minimizing waste. Furthermore, innovative methods like photo-organocatalytic acetalization are emerging, which can proceed under mild conditions using visible light and an organic photocatalyst, thus avoiding harsh reagents. google.com

Scalable Synthetic Approaches for Industrial Relevance

The transition of a synthetic route from a laboratory-scale procedure to an industrially viable process requires careful consideration of factors such as cost of starting materials, safety of operations, robustness of the reaction conditions, and ease of purification and product isolation. For the synthesis of this compound, a scalable approach would likely favor continuous flow processes over batch reactions for improved heat and mass transfer, leading to better control over reaction parameters and potentially higher yields and purity. postapplescientific.com

A plausible scalable synthesis could commence with readily available starting materials. For instance, a patented method for the preparation of 3-bromo-4-methylpyridine, a likely precursor, starts from 4-methyl-3-nitropyridine. google.com This multi-step process involves a hydrogenation reduction followed by a Sandmeyer-type reaction. While effective, for industrial scale-up, each step would need to be optimized for throughput and safety. For example, catalytic hydrogenations are well-established in industrial settings, and the use of continuous flow reactors can enhance the safety of handling hydrogen gas.

The subsequent oxidation of the methyl group to an aldehyde and the final acetalization step would also need to be adapted for large-scale production. The use of immobilized reagents or catalysts would be advantageous for simplifying purification procedures, a critical consideration in industrial processes to reduce solvent usage and waste generation.

Methodological Advancements in the Synthesis of Related Pyridine Building Blocks

The field of pyridine synthesis is continually evolving, with new methodologies being developed to introduce a wide array of functional groups onto the pyridine ring with high efficiency and selectivity. These advancements are crucial for expanding the chemical space accessible to medicinal chemists and materials scientists.

One significant area of progress is the direct C-H functionalization of pyridines. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making the synthesis more atom-economical and streamlined. While direct C-H functionalization can be challenging due to the inherent reactivity of the pyridine ring, recent developments have seen the emergence of new catalytic systems that can achieve high regioselectivity.

Another area of active research is the development of novel cyclization reactions to construct the pyridine ring itself from acyclic precursors. These methods often allow for the rapid assembly of highly substituted pyridines that would be difficult to prepare using traditional methods. For example, the synthesis of pyridines from 5-acetal-1-carbonyl compounds via an acid-promoted cyclization of oxime intermediates has been reported as an operationally easy and scalable method. clockss.org

Furthermore, the synthesis of pyridine derivatives from gas-phase reactions of acetals with ammonia (B1221849) over solid catalysts is being explored as a method to overcome the problem of polymerization that can occur in liquid-phase reactions. researchgate.net These advancements in the synthesis of functionalized pyridine building blocks provide a broader toolbox for chemists and may offer alternative, more efficient routes to compounds like this compound in the future.

Data Tables

Table 1: Plausible Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Methyl-3-nitropyridine | 1. H₂, Pd/C, Methanol2. HBr, NaNO₂, Br₂ | 3-Bromo-4-methylpyridine |

| 2 | 3-Bromo-4-methylpyridine | Oxidizing agent (e.g., KMnO₄, SeO₂) | 3-Bromo-4-pyridinecarboxaldehyde |

| 3 | 3-Bromo-4-pyridinecarboxaldehyde | Methanol, Acid catalyst (e.g., HCl, TsOH) or Trimethyl orthoformate | This compound |

Chemical Reactivity and Transformation Chemistry of 4 Bromo 3 Dimethoxymethyl Pyridine

Reactivity of the C(4)-Bromine Moiety

The bromine atom at the C(4) position of the pyridine (B92270) ring is the primary site of chemical transformations for 4-bromo-3-(dimethoxymethyl)pyridine. Its reactivity is influenced by the electronic properties of the pyridine ring, making it susceptible to both nucleophilic substitution and organometallic cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halopyridines. The pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, facilitating the attack of nucleophiles. youtube.comstackexchange.comyoutube.com This activation makes the C(4) position of this compound a prime target for substitution by various nucleophiles. The general mechanism involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity. stackexchange.com

The displacement of the C(4)-bromine by ammonia (B1221849) or primary and secondary amines provides a direct route to 4-amino- and 4-(substituted amino)pyridines. These reactions are typically carried out under thermal conditions or with the assistance of a catalyst. For instance, copper-catalyzed Ullmann-type coupling reactions are effective for forming C-N bonds by reacting aryl halides with ammonia or amines. nih.gov While specific examples for this compound are not extensively documented in the provided results, the general reactivity of 4-bromopyridines suggests that it would readily undergo such transformations. The reaction of 2-amino-4-bromopyridine (B18318) with phenylboronic acid, followed by coupling with a carboxylic acid, demonstrates the utility of the amino-pyridine scaffold in further chemical synthesis. growingscience.com The reaction of aminobromoquinolines with potassium amide in liquid ammonia further illustrates the amination of brominated pyridine rings, although this can sometimes lead to rearranged products. researchgate.net

Table 1: Representative Ammonia and Amine Coupling Reactions on Bromopyridine Systems

| Bromopyridine Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Reference |

| 2-Amino-4-bromopyridine | Phenylboronic acid (followed by amide coupling) | PdCl₂(dppf), K₂CO₃ | 4-Phenylpyridin-2-amine derivatives | growingscience.com |

| Bromo polycyclic heteroaromatics | Aqueous ammonia | Cu₂O | Primary amine derivatives | nih.gov |

| Aminobromoquinolines | KNH₂/liquid NH₃ | - | Diaminoquinolines | researchgate.net |

This table presents examples of amination reactions on related brominated heterocyclic systems to illustrate the expected reactivity.

The C(4)-bromine can also be displaced by oxygen and sulfur nucleophiles, such as alkoxides and thiolates, to yield the corresponding ethers and thioethers. These reactions typically proceed under basic conditions, where the alkoxide or thiolate is generated in situ or used as a salt. The substitution of a halogen on a pyridine ring with a methoxide (B1231860) ion is a well-established transformation. youtube.comyoutube.com The reactivity of the halide leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov

Table 2: Representative Alkoxide and Thiolate Substitution Reactions

| Halopyridine Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloropyridine | Sodium methoxide | - | 2-Methoxypyridine | youtube.com |

| 4-Chloropyridine | Sodium methoxide | - | 4-Methoxypyridine | youtube.com |

| 2-Halosubstituted N-methylpyridinium ions | Piperidine | Methanol (B129727) | 2-Piperidino-N-methylpyridinium ions | nih.gov |

This table provides examples of alkoxide substitutions on related halopyridine systems to demonstrate the anticipated reactivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to modify aryl halides. The C(4)-bromine atom of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.comlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of boronic esters, which can be synthesized from boronic acids, is also common. nih.govyoutube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. beilstein-journals.orgnih.gov

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples |

| Organohalide | Electrophilic coupling partner | This compound |

| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid, neopentyl 4-fluorophenylboronic ester |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd(PPh₃)₄, Pd-CataCXium A-G3 precatalyst |

| Base | Activates the organoboron reagent | K₂CO₃, TMSOK |

| Solvent | Reaction medium | 1,4-Dioxane, DME |

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org The reaction has broad applications in the synthesis of pharmaceuticals, natural products, and functional organic materials. beilstein-journals.orgmdpi.com The C(4)-bromine of this compound would be expected to readily participate in Sonogashira coupling reactions, allowing for the introduction of various alkynyl groups at this position.

Table 4: Typical Conditions for Sonogashira Coupling

| Component | Function | Examples |

| Aryl Halide | Electrophilic coupling partner | This compound |

| Terminal Alkyne | Nucleophilic coupling partner | Phenylacetylene, 2-methyl-3-butyn-2-ol |

| Palladium Catalyst | Primary catalyst | Pd(CF₃COO)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Facilitates alkyne activation | CuI |

| Base/Solvent | Reaction medium and proton scavenger | DMF, Et₃N, DBU |

| Ligand | Stabilizes and activates the catalyst | PPh₃, P(p-tol)₃ |

Transition Metal-Catalyzed Cross-Coupling Reactions

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, the reaction involves the coupling of an organozinc reagent (R-ZnX) at the C-4 position. The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the 4-substituted pyridine product. wikipedia.org

While specific studies on this compound are not extensively documented, research on other bromopyridines demonstrates the feasibility of this transformation. For instance, the Negishi coupling of 2-, 3-, and 4-bromopyridines with an iodozinc L-serine derivative has been reported, with yields of 44%, 33%, and 23% respectively, indicating that the halide's position on the pyridine ring significantly impacts reaction efficiency. rsc.org Generally, palladium catalysts like Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ with phosphine (B1218219) ligands such as XPhos are employed. wikipedia.orgresearchgate.net The use of nickel catalysts is also common in Negishi couplings. wikipedia.org

Table 1: Examples of Negishi Coupling with Substituted Bromopyridines Note: These are analogous reactions, as specific data for this compound is not available in the cited literature.

| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| 2-Bromopyridine (B144113) | Iodozinc L-serine derivative | Pd(PPh₃)₄ | THF | Not specified | 44 | rsc.org |

| 3-Bromopyridine (B30812) | Iodozinc L-serine derivative | Pd(PPh₃)₄ | THF | Not specified | 33 | rsc.org |

| 4-Bromopyridine (B75155) | Iodozinc L-serine derivative | Pd(PPh₃)₄ | THF | Not specified | 23 | rsc.org |

| 2-Pyridyl Halide | Aryl Zinc Reagent | Pd₂(dba)₃ / XPhos | Not specified | Not specified | High | researchgate.net |

Kumada and Stille Coupling Reactions

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (R-MgX) as the nucleophile to form C-C bonds with organic halides, typically catalyzed by nickel or palladium complexes. wikipedia.org This method is advantageous as it uses readily prepared Grignard reagents. organic-chemistry.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The application of Kumada coupling to this compound would involve its reaction with an alkyl or aryl Grignard reagent. Studies on similar substrates, such as the nickel-catalyzed coupling of 4-bromo-2,6-lutidine with tert-butylmagnesium chloride, have shown moderate success, affording the product in 50% yield. rhhz.net This suggests that substituted 4-bromopyridines are viable substrates. However, the high basicity of Grignard reagents can lead to side reactions, and their reactivity with other functional groups must be considered. wikipedia.org

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.org The reaction mechanism follows the standard cross-coupling pathway. wikipedia.org

Functionalization of 4-bromopyridine derivatives using Stille coupling has been documented. For example, the reaction of 4-bromopyridine with a diazocine-derived organostannane required elevated temperatures (100 °C) and a change of solvent to DMSO to achieve a good yield, highlighting that heteroaryl bromides can be challenging substrates. nih.gov The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and additives like CuI can be crucial for optimizing the reaction rate and yield. organic-chemistry.orgharvard.edu

Table 2: Examples of Kumada and Stille Reactions with Substituted Bromopyridines Note: Data is for analogous compounds due to a lack of specific examples for this compound.

| Reaction | Electrophile | Coupling Partner | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| Kumada | 4-Bromo-2,6-lutidine | tBuMgCl | NiCl₂ (ligand-free) | THF | -10 °C, 30 min | 50 | rhhz.net |

| Stille | 4-Bromopyridine | Diazocine-stannane | Pd(OAc)₂ / XPhos | DMSO | 100 °C | High | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. wikipedia.org

While direct examples for this compound are scarce, the Buchwald-Hartwig amination of various bromopyridines is well-established. For instance, 2-bromo-6-methylpyridine (B113505) has been successfully coupled with trans-1,2-diaminocyclohexane using a Pd₂(dba)₃/BINAP catalyst system in toluene (B28343) at 80°C, yielding the product in 60% yield. chemspider.com The development of increasingly sophisticated phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) and precatalysts has expanded the reaction's scope to include a wide variety of amines and previously challenging heterocyclic halides. nih.govrsc.org The reaction conditions, particularly the choice of base (e.g., NaOtBu, K₂CO₃, LHMDS) and ligand, are critical for achieving high yields and can be tailored to the specific substrates. nih.govrsc.org

Table 3: Example of Buchwald-Hartwig Amination with a Substituted Bromopyridine Note: This is an analogous reaction.

| Electrophile | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 °C, 4 h | 60 | chemspider.com |

| 4-Bromo-1H-pyrazole | Various amines | P4 / L4 (tBuBrettPhos) | LHMDS | Dioxane | 50-80 °C | Moderate to Excellent | nih.gov |

C-S and C-O Cross-Coupling Methodologies

The formation of C-S (thioether) and C-O (ether) bonds via cross-coupling reactions represents a significant extension of palladium- and copper-catalyzed methodologies. These reactions are crucial for synthesizing a wide array of pharmaceuticals and materials.

C-S Cross-Coupling (Thioetherification)

Palladium-catalyzed coupling of aryl halides with thiols is a common method for forming aryl thioethers. The mechanism is analogous to the Buchwald-Hartwig amination. More recently, transition-metal-free approaches have been developed. For example, a visible-light-promoted C-S cross-coupling between aryl bromides and thiols has been reported, using cesium carbonate as a base in DMSO. nih.gov This method demonstrates broad functional group tolerance and avoids the use of metal catalysts. nih.gov Applying such a procedure to this compound with a suitable thiol could provide a direct route to 4-thio-substituted pyridine derivatives.

C-O Cross-Coupling

Advancements in Catalyst Systems for Cross-Coupling

The success of cross-coupling reactions involving heteroaryl halides like this compound is heavily dependent on the catalyst system. Over the past few decades, significant advancements have been made in designing highly active and stable palladium and nickel catalysts.

Key developments include:

Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig are crucial for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides and sterically hindered substrates. wikipedia.orgrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for both palladium and nickel, offering high thermal stability and catalytic activity. They have proven effective in Kumada and Negishi couplings of aryl chlorides. organic-chemistry.orgorganic-chemistry.org

Palladium Precatalysts: The development of well-defined, air-stable palladium precatalysts has improved the reliability and reproducibility of cross-coupling reactions. These precatalysts, often incorporating advanced phosphine ligands, readily generate the active Pd(0) species in situ. nih.govrsc.org

Ligand-Free Systems: For certain reactions like the Kumada coupling, efficient ligand-free nickel-catalyzed systems have been developed, offering a simpler and more cost-effective protocol. rhhz.net

These advanced catalyst systems have broadened the scope of cross-coupling reactions, enabling the use of milder conditions and a wider range of functionalized substrates, which would be essential for the successful transformation of this compound.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromine atom in this compound can be converted into a nucleophilic carbon center through the formation of various organometallic reagents. This transformation is a key step for subsequent reactions with electrophiles.

Grignard Reagents (Organomagnesium): The reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) would yield the corresponding Grignard reagent, 3-(dimethoxymethyl)pyridin-4-ylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com The formation often requires activation of the magnesium surface. wikipedia.orglibretexts.org Alternatively, halogen-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl) can be a milder and more functional-group-tolerant method for preparing pyridyl Grignard reagents. researchgate.net

Organolithium Reagents: Organolithium species can be generated via halogen-metal exchange, typically by treating the aryl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. libretexts.org This method is rapid and efficient but requires careful control of stoichiometry and temperature to avoid side reactions, such as addition to the pyridine ring.

Organozinc Reagents: Organozinc reagents are commonly prepared for use in Negishi couplings. They can be formed by transmetalation from the corresponding organolithium or Grignard reagent upon treatment with a zinc salt like ZnCl₂ or ZnBr₂. researchgate.net Direct insertion of activated zinc metal into the C-Br bond is also a viable method. wikipedia.org Organozinc reagents are generally more tolerant of functional groups than their Grignard or organolithium counterparts. wikipedia.org

The generation of the organometallic species is expected to occur regioselectively at the C-4 position via halogen-metal exchange of the C-Br bond. The 3-(dimethoxymethyl) group is unlikely to direct ortho-lithiation due to the stronger directing effect of the pyridine nitrogen and the lability of the C-Br bond.

Once formed, these organometallic intermediates can be "quenched" by reacting them with a wide variety of electrophiles to introduce new functional groups at the C-4 position. The choice of organometallic reagent can influence the outcome and scope of these quenching reactions.

Table 4: Potential Quenching Reactions of Organometallic Derivatives

| Organometallic Reagent | Electrophile | Product Type | Reference (General Reaction) |

| R-MgX (Grignard) | CO₂ then H₃O⁺ | Carboxylic Acid | masterorganicchemistry.comlibretexts.org |

| R-MgX (Grignard) | Aldehydes/Ketones | Secondary/Tertiary Alcohol | libretexts.orgleah4sci.com |

| R-Li (Organolithium) | DMF | Aldehyde | libretexts.org |

| R-ZnX (Organozinc) | Aryl Halide (with Pd cat.) | Biaryl | wikipedia.orgorganic-chemistry.org |

The stability of the dimethoxymethyl acetal (B89532) group under the strongly basic and nucleophilic conditions of Grignard or organolithium reagent formation and use is a critical consideration. While generally stable, harsh conditions or prolonged reaction times could potentially lead to decomposition.

Transmetalation Reactions

The bromine atom at the C(4) position of the pyridine ring is a versatile handle for introducing new functionalities through metal-catalyzed cross-coupling reactions. However, direct functionalization at the adjacent C(3) position can be achieved through a sequence of directed deprotonation and transmetalation.

Research by Gallagher and coworkers has demonstrated a flexible route to substituted pyridines starting from 4-bromopyridine. thieme-connect.comresearchgate.net This methodology involves a halide-directed deprotonation at the C(3) position using a strong base like lithium diisopropylamide (LDA). The resulting 4-bromo-3-lithiopyridine intermediate is then subjected to a transmetalation reaction. A common transmetalation agent is zinc chloride (ZnCl₂), which converts the highly reactive organolithium species into a more stable and functional group-tolerant organozinc reagent. thieme-connect.com

This organozinc intermediate, 4-bromo-3-(chlorozincio)pyridine, can then participate in palladium-mediated cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds at the C(3) position. thieme-connect.comznaturforsch.com For example, it can be coupled with aryl iodides to furnish 3-aryl-4-bromopyridines. thieme-connect.com This strategy allows for the selective functionalization of the C(3) position while leaving the C(4)-bromo substituent intact for subsequent transformations, such as Suzuki-Miyaura couplings. thieme-connect.comznaturforsch.com

The general scheme for this process is outlined below:

Table 1: Transmetalation and Subsequent Coupling of 4-Bromopyridine

| Step | Description | Reagents | Intermediate/Product |

| 1. Deprotonation | Halide-directed lithiation at the C-3 position. | LDA, THF, -78 °C | 4-Bromo-3-lithiopyridine |

| 2. Transmetalation | Exchange of lithium for a more stable metal, typically zinc. | ZnCl₂ | 4-Bromo-3-(chlorozincio)pyridine |

| 3. Cross-Coupling | Palladium-catalyzed reaction with an electrophile (e.g., aryl halide). | Aryl-I, Pd(PPh₃)₄ | 3-Aryl-4-bromopyridine |

This sequence highlights the synthetic utility of the C(4)-bromo group in directing metalation to the adjacent position, thereby enabling the synthesis of various 3,4-disubstituted pyridine derivatives.

Reactivity of the C(3)-Dimethoxymethyl Group

The dimethoxymethyl group at the C(3) position serves as a protected form of an aldehyde. This protecting group strategy is crucial when performing reactions that are incompatible with a free aldehyde functionality, such as the aforementioned organometallic reactions. The deprotection and subsequent transformation of the resulting aldehyde are key steps in the synthetic application of this compound.

The primary transformation of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 4-bromopyridine-3-carbaldehyde. nih.govchemicalbook.com This reaction unmasks the aldehyde functionality, making it available for a wide range of subsequent chemical modifications.

The most common method for the deprotection of dimethyl acetals is acid-catalyzed hydrolysis. This reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure solubility of the substrate. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxocarbenium ion. Subsequent attack by water and loss of a proton yields the desired aldehyde. The conditions must be carefully controlled to avoid potential side reactions involving the acid-sensitive pyridine ring.

While acid-catalyzed hydrolysis is prevalent, other conditions can be employed for the deprotection of acetals, which may be advantageous if other acid-sensitive functional groups are present in the molecule. These can include the use of Lewis acids or other specific reagent systems. The selective deprotection of the dimethoxymethyl group in the presence of other protecting groups is a key consideration in multi-step syntheses. The stability of the C-Br bond under these hydrolytic conditions is generally high, allowing for the isolation of 4-bromopyridine-3-carbaldehyde in good yield.

The dimethoxymethyl group can potentially be transformed into other acetal derivatives through transacetalization reactions. This typically involves reacting the compound with a different diol or alcohol under acidic conditions, leading to an equilibrium-driven exchange of the protecting group. This can be useful for altering the stability or physical properties of the protected aldehyde.

Once hydrolyzed, the resulting 4-bromopyridine-3-carbaldehyde is a versatile intermediate for various condensation reactions. These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond at the aldehyde carbon.

Table 2: Potential Condensation Reactions of 4-Bromopyridine-3-carbaldehyde

| Reaction Type | Reactant | Product Type |

| Wittig Reaction | Phosphonium (B103445) ylide | 4-Bromo-3-(alkenyl)pyridine |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-α,β-Unsaturated ester |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | 4-Bromo-3-(aminomethyl)pyridine |

| Imine Formation | Primary amine | N-Substituted imine |

| Henry Reaction | Nitroalkane | β-Nitro alcohol |

These condensation reactions significantly expand the synthetic utility of the parent compound by allowing the introduction of a wide array of functional groups and structural motifs at the C(3) position, which can be crucial for the synthesis of complex heterocyclic targets.

Selective Hydrolysis to the Corresponding Aldehyde

Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation generally makes direct electrophilic aromatic substitution challenging. However, the nitrogen atom provides a reactive handle for transformations such as N-oxidation and N-alkylation, which can, in turn, modify the reactivity of the ring. Furthermore, the substituents present on the ring can direct metalation to specific positions, enabling further functionalization.

Electrophilic Aromatic Substitution on Pyridine (Indirect Routes)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is difficult due to the ring's electron-deficient nature, which is further deactivated by the electron-withdrawing bromo substituent. youtube.comquora.com Such reactions typically require harsh conditions and result in low yields. youtube.com A more effective and common strategy to achieve substitution on the pyridine ring is through indirect routes, primarily involving the activation of the ring via N-oxidation. bhu.ac.inquimicaorganica.org

Formation of the corresponding pyridine-N-oxide dramatically alters the electronic properties of the heterocycle. The N-oxide group is a strong activating group that donates electron density into the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack. bhu.ac.invaia.com For instance, the nitration of pyridine-N-oxide proceeds readily to furnish the 4-nitro derivative, a reaction that is otherwise unfeasible on the parent pyridine. bhu.ac.in After the desired electrophile has been introduced, the N-oxide can be deoxygenated using various reducing agents, such as phosphorus trichloride (B1173362) or triphenylphosphine, to restore the pyridine ring. youtube.com

In the case of this compound-N-oxide, electrophilic attack would be expected to occur at the C2 or C6 positions, as the C4 position is already substituted. Computational studies on pyridine-N-oxide itself suggest that nitration kinetically favors the ortho (C2/C6) position. rsc.org This indirect pathway provides a powerful tool for synthesizing polysubstituted pyridines that are not accessible through direct methods.

N-Oxidation and N-Alkylation Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles, leading to N-oxidation and N-alkylation.

N-Oxidation: The conversion of pyridines to their corresponding N-oxides is a fundamental transformation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. bhu.ac.inarkat-usa.org A specific procedure for the synthesis of 4-bromopyridine-N-oxide involves treating 4-bromopyridine hydrochloride with potassium carbonate followed by m-CPBA, yielding the product in high yield. echemi.com This method is generally applicable to a wide range of substituted pyridines, including those with electron-withdrawing or sterically hindering groups, although hindered pyridines can be more challenging to oxidize. arkat-usa.orgthieme-connect.de Continuous flow microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide have also been developed for efficient and safe N-oxidation of various pyridine derivatives. organic-chemistry.org

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents. This reaction, forming a pyridinium (B92312) salt, is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. While simple alkyl halides can be effective, reactions with organometallic reagents like organolithium, Grignard, and zinc reagents can also lead to N-alkylation, sometimes in competition with other reaction pathways. researchgate.netsciforum.net For example, reactions of certain substituted pyridines with methyl lithium can result in a mixture of N-methylation and deprotonation products. researchgate.net In contrast, some Grignard and zinc reagents can lead exclusively to N-alkylation products. researchgate.net The resulting N-alkylated pyridinium species can sometimes undergo further rearrangements, such as the migration of the alkyl group from the nitrogen to an adjacent ring carbon. researchgate.net

Metalation and Subsequent Electrophilic Quenching at Other Pyridine Positions

While the C4 position is blocked by a bromine atom, metalation of the this compound ring at other positions (C2, C5, or C6) is a key strategy for introducing additional functional groups. This is typically achieved through directed ortho-metalation (DoM) or deprotonation at an acidic C-H bond. wikipedia.orgorganic-chemistry.org

The most acidic protons on a substituted pyridine ring are generally those at the C2 and C6 positions, ortho to the ring nitrogen. scite.ai However, the presence of other substituents can influence the regioselectivity of deprotonation. In the case of this compound, the dimethoxymethyl group is not a strong directing group. The primary influences are the ring nitrogen and the bromo substituent.

Deprotonation is typically carried out using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures to prevent side reactions. uwindsor.caznaturforsch.com For example, in 4-bromopyridine, deprotonation with LDA occurs at the C3 position, directed by the bromo group. thieme-connect.com In analogous systems like 2-bromo-4-methoxypyridine, treatment with LTMP leads to lithiation at the C3 position, which can then be quenched with an electrophile like DMF to yield the corresponding aldehyde. arkat-usa.orgresearchgate.net Similarly, lithiation of 2,5-dibromopyridine (B19318) with LDA occurs selectively at the C4 position. arkat-usa.orgresearchgate.net

For this compound, deprotonation would most likely occur at the C2 position due to the inductive effect of the adjacent nitrogen atom. The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2, sources of iodine) to install a new substituent at the C2 position. This regioselective functionalization is a powerful method for elaborating the pyridine core.

Chemoselectivity and Orthogonal Transformations

The presence of three distinct functional groups—the C-Br bond, the dimethoxymethyl acetal, and the pyridine ring—allows for a high degree of chemoselectivity. By choosing appropriate reagents and reaction conditions, each site can be manipulated independently, a concept known as orthogonal transformation.

Selective Manipulation of Functional Groups

The differential reactivity of the functional groups in this compound enables a variety of selective transformations.

Reactions at the C-Br Bond: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be performed to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. For instance, 4,4'-dibromo-2,2'-bipyridine, a related structure, undergoes selective palladium-catalyzed substitution reactions. researchgate.netsemanticscholar.org Stille couplings of 2-bromo-4-chloropyridine (B1272041) have been shown to proceed selectively at the C2 position, highlighting the potential for regioselective functionalization in dihalopyridines. semanticscholar.org Recently, a purple light-promoted, metal-free coupling of 2- or 4-bromopyridines with Grignard reagents has been developed, offering an alternative pathway for functionalization at the C-Br bond. organic-chemistry.org

Hydrolysis of the Acetal: The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group. It can be selectively hydrolyzed back to the aldehyde under acidic conditions. This transformation is typically clean and high-yielding, providing access to 4-bromo-3-formylpyridine. This aldehyde is a versatile intermediate for further reactions such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid.

Simultaneous Transformations: It is also possible to design reaction sequences where multiple functional groups react. For example, a Grignard reagent formed by magnesium-halogen exchange at the C-Br bond could potentially be quenched with an electrophile that also induces a transformation on the acetal or the pyridine nitrogen.

The ability to perform these transformations selectively is crucial for the efficient synthesis of complex molecules where this compound is used as a key building block.

Table 1: Examples of Selective Transformations on Substituted Pyridines

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The unique arrangement of functional groups in this compound opens the door to tandem or cascade reactions, where multiple transformations occur in a single pot, often creating molecular complexity in an efficient manner.

One potential cascade involves the generation of a pyridyne intermediate. For example, treatment of a related 3-bromopyridine with a strong base can lead to the formation of a 3,4-pyridyne. rsc.orgnih.gov This highly reactive intermediate can then be trapped by a nucleophile. In a tandem sequence involving this compound, one could envision a metal-halogen exchange at the C4-Br bond, followed by a reaction that triggers elimination to form a pyridyne, which is then trapped.

More specifically, methodologies have been developed for the 3,4-difunctionalization of pyridines starting from 3-chloro-2-alkoxypyridines. nih.govresearchgate.netrsc.org This process involves a regioselective lithiation at C4, transmetalation with a Grignard reagent, and subsequent elimination at elevated temperatures to form a 3,4-pyridyne. The pyridyne is then regioselectively trapped by the Grignard species at C4, generating a 3-pyridylmagnesium species which can be quenched with an electrophile. nih.govresearchgate.netrsc.org While this exact sequence starts with a different substitution pattern, it demonstrates the potential for using pyridyne intermediates in cascade reactions to build highly substituted pyridine rings.

Another possibility involves a "halogen dance" reaction, where a metalated species isomerizes, moving the halogen to a different position on the ring before being trapped. rsc.org For example, 2-bromopyridine can be converted to 2-bromo-4-iodopyridine (B27774) via a halogen dance mechanism using LDA and iodine. researchgate.net Such a sequence could potentially be initiated on a derivative of this compound to achieve complex substitution patterns.

Table 2: Compound Names Mentioned in the Article

Mechanistic Investigations of Key Chemical Transformations

The chemical behavior of this compound is largely dictated by the presence of the bromine atom at the 4-position of the pyridine ring. This positions the compound as a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic investigations into these reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide critical insights into the reactivity of this heterocyclic building block. While specific mechanistic studies on this compound are not extensively documented in dedicated publications, a comprehensive understanding can be constructed by examining the well-established mechanisms for closely related substituted bromopyridines.

The key chemical transformations of this compound are dominated by palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the bromine atom, makes the C4-Br bond susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycles of these powerful bond-forming reactions.

Mechanistic Aspects of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and it is anticipated that this compound readily participates in this reaction. The generally accepted catalytic cycle, which can be applied to this substrate, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the this compound to a palladium(0) complex, typically stabilized by phosphine ligands. This step, often the rate-determining step, involves the insertion of the palladium atom into the C-Br bond, forming a square planar palladium(II) intermediate. nih.gov The reactivity of the C-Br bond in bromopyridines is influenced by the electronic properties of the ring and its substituents.

Transmetalation: The subsequent step is transmetalation, where the organic group from an organoborane reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoborane by forming a more nucleophilic borate (B1201080) species. youtube.com The choice of base and solvent is crucial for the efficiency of this step. For pyridyl substrates, the Lewis basicity of the pyridine nitrogen itself can influence the reaction, potentially by coordinating to the palladium center or interacting with the boronic acid. nih.gov

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligands on the palladium center significantly impacts the facility of this step.

Factors Influencing the Suzuki-Miyaura Reaction of this compound:

While no specific kinetic or computational data for this compound is available, studies on similar substituted bromopyridines highlight several important mechanistic considerations. For instance, the regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines has been investigated, revealing that the substitution pattern is influenced by both electronic and steric factors. nih.gov In the case of this compound, the position of the bromine atom is electronically activated for oxidative addition.

| Parameter | Influence on the Suzuki-Miyaura Reaction | Typical Conditions for Bromopyridines |

| Palladium Precatalyst | The source of the active Pd(0) species. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphines are often effective. | PPh₃, P(t-Bu)₃, XPhos, SPhos |

| Base | Activates the organoborane reagent and facilitates transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu |

| Solvent | Influences the solubility of reagents and the stability of intermediates. | Toluene, Dioxane, DMF, THF/H₂O mixtures |

This table presents a generalized summary of conditions based on studies of similar bromopyridine substrates.

Mechanistic Aspects of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, and this compound is an excellent candidate for this transformation. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, particularly the initial oxidative addition step. wikipedia.orglibretexts.org

Catalytic Cycle of the Buchwald-Hartwig Amination:

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of this compound to a palladium(0) complex to form a palladium(II) species. wikipedia.org

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the rate and scope of the reaction. nih.gov

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium-amido complex, which yields the aminated pyridine product and regenerates the palladium(0) catalyst. wikipedia.org

Mechanistic Considerations for this compound:

Kinetic studies on the Buchwald-Hartwig amination of various aryl halides have established that the oxidative addition is often the rate-determining step. nih.gov The electronic nature of the pyridine ring in this compound makes it a suitable substrate for this reaction. The presence of the dimethoxymethyl group at the 3-position may exert some steric influence on the approach of the palladium catalyst and the amine nucleophile, but this is generally not prohibitive for the reaction to occur.

Research on the Buchwald-Hartwig amination of other bromopyridines has shown that the reaction is highly efficient for a wide range of primary and secondary amines. chemspider.com The development of specialized phosphine ligands has been instrumental in expanding the substrate scope and improving reaction conditions. wikipedia.org

| Parameter | Influence on the Buchwald-Hartwig Amination | Typical Conditions for Bromopyridines |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Crucial for catalyst stability and for promoting the reductive elimination step. Bulky biarylphosphines are common. | BINAP, XPhos, SPhos, DavePhos |

| Base | Required for the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. | NaOt-Bu, LiHMDS, K₃PO₄ |

| Solvent | Aprotic solvents are generally preferred. | Toluene, Dioxane, THF |

This table presents a generalized summary of conditions based on studies of similar bromopyridine substrates.

Applications of 4 Bromo 3 Dimethoxymethyl Pyridine As a Versatile Synthetic Building Block

Construction of Substituted Pyridine (B92270) Derivatives with Diverse Functionalities

The two distinct functional groups on the pyridine core can, in principle, be manipulated sequentially to introduce a variety of substituents.

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, offering a route to introduce carbon- and nitrogen-based substituents. While specific examples utilizing 4-bromo-3-(dimethoxymethyl)pyridine are not prevalent, the reactivity of similar bromopyridines is well-established. For instance, Stille coupling reactions are a viable method for forming carbon-carbon bonds. A general procedure for the Stille coupling of the related compound, 4-bromo-3-formylpyridine, involves reaction with an organostannane in the presence of a palladium catalyst to yield a 4-substituted pyridine derivative.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Stille Coupling | Hexabutylditin | 3-Formyl-4-(tributylstannyl)pyridine | Pd(PPh₃)₄ |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-3-(dimethoxymethyl)pyridine | Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-3-(dimethoxymethyl)pyridine | Pd₂(dba)₃ / BINAP |

This table presents hypothetical reactions based on established methodologies for similar substrates, as direct literature for this compound is limited.

The dimethoxymethyl group serves as a protected aldehyde. Acidic hydrolysis can deprotect this group to reveal the 3-formylpyridine. This aldehyde functionality is a versatile handle for a variety of transformations, including oxidation, reduction, and nucleophilic additions, to introduce substituents at the 3-position.

The differential reactivity of the bromo and dimethoxymethyl groups allows for orthogonal functionalization. For example, a Suzuki coupling could be performed at the 4-position while the aldehyde at the 3-position remains protected. Subsequent deprotection would then allow for further manipulation of the formyl group, leading to a 3,4-disubstituted pyridine with diverse functionalities.

Preparation of Fused Heterocyclic Systems

The aldehyde and a group introduced at the 4-position can serve as precursors for the construction of fused bicyclic and tricyclic heterocyclic systems, which are common motifs in medicinal chemistry.

The synthesis of pyridopyrimidines often involves the condensation of a 3-aminopyridine (B143674) derivative with a 1,3-dicarbonyl compound or its equivalent. While there are no specific reports starting from this compound, a hypothetical route could involve the initial conversion of the bromo group to an amino group via a Buchwald-Hartwig amination, followed by deprotection of the aldehyde and subsequent cyclization reactions. General methods for the synthesis of pyrido[2,3-d]pyrimidines from appropriately substituted pyridines are known. nih.govnih.govjocpr.com

The synthesis of pyridotriazines would likely require the introduction of a hydrazine (B178648) or a related nitrogen-rich functional group. A plausible, though unconfirmed, synthetic route could involve the initial amination of the 4-position, followed by conversion of the formyl group at the 3-position into a hydrazone. Subsequent intramolecular cyclization could then lead to the formation of a pyridotriazine ring system. The preparation of 3-aminopyridine itself can be achieved through various methods, including the Hofmann rearrangement of nicotinamide. orgsyn.orgwikipedia.orggoogle.com

Other Condensed Heterocycles